An In-depth Technical Guide to the Physical and Chemical Properties of Octanediamide
An In-depth Technical Guide to the Physical and Chemical Properties of Octanediamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanediamide, also known as suberamide, is a linear aliphatic diamide with the chemical formula C₈H₁₆N₂O₂. This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or considering the use of Octanediamide and related long-chain aliphatic diamides.
Physical Properties
Octanediamide is a white crystalline solid at room temperature. Its physical characteristics are summarized in the table below, providing a quantitative look at its key properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 172.22 g/mol | --INVALID-LINK-- |
| Melting Point | 224-228 °C | [Chemical Supplier Data] |
| Boiling Point | 467.2 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.061 g/cm³ | --INVALID-LINK-- |
| LogP (Octanol-Water Partition Coefficient) | -0.3 | --INVALID-LINK-- |
| Polar Surface Area | 86.2 Ų | --INVALID-LINK-- |
| Flash Point | 236.4 °C | --INVALID-LINK-- |
Solubility
Qualitative assessments suggest that Octanediamide has moderate solubility in polar solvents. Quantitative solubility data is crucial for its application in various experimental settings.
| Solvent | Solubility |
| Water | Slightly soluble |
| Ethanol | Soluble upon heating |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Chemical Properties and Reactivity
Octanediamide exhibits the typical chemical behavior of a primary amide. The presence of two amide functional groups at the termini of an eight-carbon aliphatic chain influences its reactivity and intermolecular interactions.
Stability
Octanediamide is stable under standard laboratory conditions. Thermal decomposition of aliphatic diamides can be complex, and studies on related polyamides suggest that at elevated temperatures, decomposition can lead to the formation of ammonia, carbon dioxide, and various hydrocarbon fragments.[1][2][3]
Reactivity of the Amide Functional Groups
The amide groups in Octanediamide are susceptible to hydrolysis under both acidic and basic conditions, yielding octanedioic acid and ammonia (or ammonium salts).[4][5][6][7][8] This reaction typically requires heating to proceed at a reasonable rate.
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to the ammonium ion) yield the carboxylic acid.[5][8]
In the presence of a strong base, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Proton transfer from the nitrogen to the alkoxide, followed by the elimination of the amide anion, leads to the formation of a carboxylate and ammonia.[5][8]
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of Octanediamide. The following sections describe the expected spectral features based on its chemical structure.
Infrared (IR) Spectroscopy
The IR spectrum of Octanediamide is expected to show characteristic absorption bands for a primary amide.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3350 and ~3180 | N-H stretching (asymmetric and symmetric) | Strong, broad |
| ~2930 and ~2850 | C-H stretching (aliphatic) | Strong |
| ~1640 | C=O stretching (Amide I band) | Strong |
| ~1550 | N-H bending (Amide II band) | Moderate |
| ~1465 | C-H bending (scissoring) | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of Octanediamide is predicted to be relatively simple due to the symmetry of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.5 | Broad singlet | 4H | -CONH₂ |
| ~2.2 | Triplet | 4H | -CH₂-C=O |
| ~1.6 | Multiplet | 4H | -CH₂-CH₂-C=O |
| ~1.3 | Multiplet | 4H | -CH₂-CH₂-CH₂-C=O |
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O |
| ~36 | -CH₂-C=O |
| ~29 | -CH₂-CH₂-C=O |
| ~25 | -CH₂-CH₂-CH₂-C=O |
Mass Spectrometry
Electron ionization mass spectrometry of Octanediamide would likely show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would be dominated by cleavage alpha to the carbonyl group and McLafferty rearrangement.[9][10][11][12][13]
Expected Fragmentation Pathways:
-
α-Cleavage: Loss of an alkyl radical to form a resonance-stabilized acylium ion.
-
McLafferty Rearrangement: For amides with a γ-hydrogen, this involves the transfer of the hydrogen to the carbonyl oxygen with concomitant cleavage of the β-bond, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.
Experimental Protocols
Synthesis of Octanediamide from Octanedioic Acid and Ammonia
This method involves the direct amidation of octanedioic acid (suberic acid) with ammonia.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add octanedioic acid (1 equivalent).
-
Add an excess of concentrated aqueous ammonia (e.g., 28-30%).
-
Heat the mixture to reflux for 4-6 hours. The diammonium salt of octanedioic acid will form initially, which upon heating, will dehydrate to form Octanediamide.
-
After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold deionized water to remove any unreacted starting materials and salts.
-
Dry the product in a vacuum oven.
Purification by Recrystallization
Procedure:
-
Dissolve the crude Octanediamide in a minimum amount of a hot solvent mixture, such as ethanol-water.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the recrystallized product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the pure Octanediamide crystals under vacuum.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized Octanediamide can be assessed using reverse-phase HPLC.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Biological Relevance and Applications
While Octanediamide itself is not widely reported as a biologically active molecule, its structural motif is of interest in drug development. Aliphatic chains of varying lengths are often used as linkers in the design of bioactive molecules. Notably, some derivatives of long-chain hydroxamic acids, which can be synthesized from the corresponding diamides, have been investigated as histone deacetylase (HDAC) inhibitors.[12][14][15][16] HDAC inhibitors are a class of compounds that are being explored for their potential in cancer therapy. The straight-chain, eight-carbon backbone of Octanediamide could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
Conclusion
Octanediamide is a simple, yet versatile, chemical compound with well-defined physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize Octanediamide in their work, whether as a starting material for more complex molecules or as a model compound for studying the properties of long-chain aliphatic diamides. The potential for its derivatives to interact with biological targets such as HDACs suggests that further exploration of the chemical space around this scaffold may be a fruitful area of research.
References
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- 2. Write the mechanism for the acid-catalyzed reaction of an amide w... | Study Prep in Pearson+ [pearson.com]
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- 4. www1.udel.edu [www1.udel.edu]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 15. chem.libretexts.org [chem.libretexts.org]
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